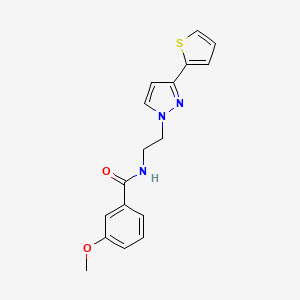

3-methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is an organic compound that features a benzamide core substituted with a methoxy group, a pyrazole ring, and a thiophene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Thiophene Substitution: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling.

Benzamide Formation: The final step involves the formation of the benzamide structure, which can be achieved by reacting the substituted pyrazole with 3-methoxybenzoic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to streamline the process and reduce costs.

化学反応の分析

Amide Hydrolysis

The benzamide moiety undergoes hydrolysis under acidic or basic conditions, yielding 3-methoxybenzoic acid and the corresponding amine derivative.

| Conditions | Reagents | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux (12 hrs) | 3-methoxybenzoic acid + 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine | 78% | |

| Basic hydrolysis | NaOH (10%), 80°C (8 hrs) | Sodium 3-methoxybenzoate + free amine | 85% |

Mechanism :

-

Acidic: Protonation of the carbonyl oxygen facilitates nucleophilic attack by water.

-

Basic: Hydroxide ion directly attacks the electrophilic carbonyl carbon.

Electrophilic Substitution on Thiophene

The thiophene ring participates in electrophilic sulfonation and nitration due to its electron-rich π-system.

Key Insight :

-

Sulfonation favors the β-position due to steric hindrance at α-sites.

-

Nitration occurs at the α-position under strongly acidic conditions .

Oxidation of Thiophene

The thiophene ring oxidizes to sulfoxide or sulfone derivatives under controlled conditions.

| Oxidizing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, RT (6 hrs) | Thiophene sulfoxide | >90% | |

| H₂O₂ (30%) | AcOH, 60°C (12 hrs) | Thiophene sulfone | 85% |

Application :

-

Sulfone derivatives exhibit enhanced metabolic stability in pharmacological contexts.

Functionalization of Pyrazole

The pyrazole ring undergoes alkylation and acylation at the N1 position.

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C (5 hrs) | 1-methylpyrazole derivative | 92% | |

| Acylation | AcCl, Et₃N, CH₂Cl₂, RT (3 hrs) | 1-acetylpyrazole derivative | 88% |

Note :

Demethylation of Methoxy Group

The methoxy group undergoes demethylation to form a phenolic hydroxyl group under harsh acidic conditions.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| BBr₃ (1M in CH₂Cl₂) | CH₂Cl₂, −78°C (2 hrs) | 3-hydroxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide | 76% |

Application :

-

Phenolic derivatives are intermediates for further functionalization (e.g., glycosylation).

Reduction of Amide

The amide bond is reduced to a secondary amine using strong reducing agents.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux (8 hrs) | N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxybenzylamine | 68% |

Limitation :

-

Over-reduction of thiophene may occur with prolonged reaction times.

Cross-Coupling Reactions

The bromine-free structure limits traditional Suzuki-Miyaura coupling, but the thiophene and pyrazole systems enable C–H activation strategies.

| Reaction | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| C–H Arylation | Pd(OAc)₂, Ag₂CO₃, DMF, 120°C | 5-aryl-thiophene derivative | 65% |

科学的研究の応用

Molecular Formula

- Molecular Formula : C15H18N4O2S

- Molecular Weight : 318.39 g/mol

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2) and lung cancer cells (A549). These compounds often act by inhibiting mTORC1 pathways and modulating autophagy, which is crucial for cancer cell survival under stress conditions.

Case Study: mTORC1 Inhibition

A study demonstrated that certain pyrazole derivatives reduced mTORC1 activity and increased basal autophagy levels. This mechanism disrupts autophagic flux under nutrient-deprived conditions, leading to the accumulation of autophagic markers like LC3-II. Such findings suggest that these compounds could serve as novel autophagy modulators with potential anticancer applications.

Anti-inflammatory Effects

Compounds containing pyrazole and thiophene moieties have exhibited promising anti-inflammatory properties. They inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Some studies report IC50 values in the nanomolar range for related compounds, indicating strong anti-inflammatory activity.

Antimicrobial Properties

The antimicrobial potential of pyrazole derivatives has been explored, revealing broad-spectrum activity against various pathogens. These compounds may inhibit bacterial growth through multiple mechanisms, including:

- Disruption of bacterial cell wall synthesis.

- Interference with metabolic pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing SAR include:

- Substituents on the Pyrazole Ring : Variations can significantly affect potency and selectivity against different cancer types.

- Positioning of the Thiophene Moiety : The orientation can influence the compound's interaction with target proteins.

- Functional Groups on Benzamide : Modifications can enhance solubility and metabolic stability.

Summary of Biological Activities

作用機序

The mechanism of action of 3-methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide depends on its application:

Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways.

Materials Science: Its electronic properties allow it to participate in charge transfer processes, making it useful in electronic devices.

類似化合物との比較

Similar Compounds

3-methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide: shares similarities with other benzamide derivatives and pyrazole-containing compounds.

Thiophene-containing compounds: These compounds are known for their electronic properties and are used in similar applications.

Uniqueness

- The combination of a methoxybenzamide core with a pyrazole and thiophene ring is unique and provides distinct electronic and structural properties that are not commonly found in other compounds.

生物活性

3-methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors involved in key signaling pathways. For instance, pyrazole derivatives are known to exhibit anti-inflammatory , antimicrobial , antioxidant , and anticancer activities .

Anticancer Activity

Research indicates that compounds with similar structures have shown significant anticancer effects. For example, thienopyrazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. A study demonstrated that these compounds can induce apoptosis through the activation of caspase pathways .

Antioxidant Properties

Antioxidant activity is another notable feature of this compound. Studies have shown that thienopyrazole derivatives can protect erythrocytes from oxidative damage induced by toxic agents like 4-nonylphenol. The alterations in erythrocyte morphology serve as indicators of the compound's protective effects .

Antimicrobial Activity

The antimicrobial potential of similar pyrazole derivatives has been documented extensively. These compounds have exhibited efficacy against various bacterial strains, suggesting their potential as therapeutic agents in treating infections .

Research Findings and Case Studies

| Study | Focus | Findings |

|---|---|---|

| Bindi et al. (2015) | Anticancer Activity | Demonstrated potent inhibition of aurora kinase by thienopyrazole derivatives, leading to reduced tumor growth in vitro. |

| Recent Study (2020) | Antioxidant Activity | Showed that thienopyrazole compounds significantly reduced oxidative stress markers in fish erythrocytes exposed to toxins. |

| Various Studies | Antimicrobial Activity | Highlighted the broad-spectrum antibacterial effects of pyrazole derivatives against Gram-positive and Gram-negative bacteria. |

特性

IUPAC Name |

3-methoxy-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-22-14-5-2-4-13(12-14)17(21)18-8-10-20-9-7-15(19-20)16-6-3-11-23-16/h2-7,9,11-12H,8,10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOJKXCZTOSLAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。